REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9](C([O-])=O)=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][CH:3]=1.[C:17]([OH:20])(=O)C.S(Cl)([Cl:23])=O>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:17]([Cl:23])=[O:20])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
until bubbling
|
Type
|
CUSTOM
|
Details
|
Volatile components were removed under vacuum
|
Type
|
WAIT
|
Details
|
the mixture left
|
Type
|
CUSTOM
|
Details
|
to crystallise overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The title compound was collected by filtration
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |